molecular formula C9H12N3+ B15008317 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium

3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium

Cat. No.: B15008317
M. Wt: 162.21 g/mol
InChI Key: WFONGJSWYLOHKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carboxylic acids or their derivatives, followed by methylation and amination steps .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to biological effects. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H12N3+

Molecular Weight

162.21 g/mol

IUPAC Name

2,3-dimethylbenzimidazol-3-ium-1-amine

InChI

InChI=1S/C9H12N3/c1-7-11(2)8-5-3-4-6-9(8)12(7)10/h3-6H,10H2,1-2H3/q+1

InChI Key

WFONGJSWYLOHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1N)C

Origin of Product

United States

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